molecular formula C6H2BrClF2O2S B1273235 2-Bromo-4,5-difluorobenzenesulfonyl chloride CAS No. 874784-11-9

2-Bromo-4,5-difluorobenzenesulfonyl chloride

Cat. No.: B1273235
CAS No.: 874784-11-9
M. Wt: 291.5 g/mol
InChI Key: RZIOWUSICQPJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

It’s known that sulfonyl chlorides, in general, are reactive towards amines and alcohols, forming sulfonamides and sulfonate esters respectively .

Mode of Action

2-Bromo-4,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters respectively . The bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, it’s sensitive to moisture , suggesting that it should be stored and handled under dry conditions to maintain its reactivity and stability.

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This compound interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to specific substrates. The nature of these interactions typically involves the formation of covalent bonds between the sulfonyl group of this compound and the active site of the enzyme, leading to the modification of the enzyme’s activity .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain signaling pathways by covalently modifying key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit enzymes by forming a covalent bond with the catalytic residue, thereby blocking the enzyme’s activity. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can cause severe toxicity, including damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its interaction with specific transporters can lead to its accumulation in certain organelles, affecting the overall cellular response .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The specific localization of this compound within the cell can determine its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-4,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-4,5-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in sulfonylation reactions.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

  • 2-Bromo-4,6-difluorobenzenesulfonyl chloride
  • 4-Bromo-2,5-difluorobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride

Comparison: 2-Bromo-4,5-difluorobenzenesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different reactivity profiles and selectivity, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-bromo-4,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIOWUSICQPJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256779
Record name 2-Bromo-4,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874784-11-9
Record name 2-Bromo-4,5-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874784-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.